Spiroxatrine

Descripción general

Descripción

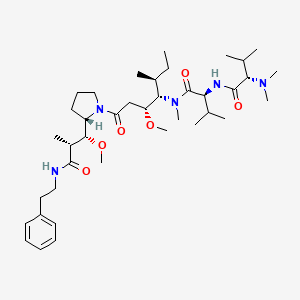

La espiroxatrina es un compuesto químico conocido por su función como antagonista selectivo tanto del receptor 5-HT1A como del receptor adrenérgico α2C . Es un análogo de la espiperona y también exhibe algunos efectos antagonistas de la dopamina . El compuesto ha sido ampliamente estudiado por sus propiedades farmacológicas y posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

La espiroxatrina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La espiroxatrina ejerce sus efectos antagonizando selectivamente el receptor 5-HT1A y el receptor adrenérgico α2C . Esta acción antagonista inhibe las vías de señalización normales mediadas por estos receptores, lo que lleva a diversos efectos farmacológicos. El compuesto también tiene algunos efectos antagonistas de la dopamina, que contribuyen a su mecanismo de acción general .

Análisis Bioquímico

Biochemical Properties

Spiroxatrine interacts with several enzymes, proteins, and other biomolecules. It is known to act as a selective antagonist at both the 5-HT 1A receptor and the α 2C adrenergic receptor . This means that this compound binds to these receptors and blocks their activity, which can influence various biochemical reactions within the body .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. As an antagonist of the 5-HT 1A receptor and the α 2C adrenergic receptor, this compound can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the 5-HT 1A receptor and the α 2C adrenergic receptor . By binding to these receptors, this compound can inhibit their activity, leading to changes in cell signaling and gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interactions with the 5-HT 1A receptor and the α 2C adrenergic receptor . These interactions can influence the metabolic flux and levels of various metabolites within the body .

Métodos De Preparación

La espiroxatrina se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de 1-fenil-1,3,8-triazaspiro[4.5]decan-4-ona con cloruro de 2,3-dihidro-1,4-benzodioxin-2-ilmetil en condiciones de reacción específicas . La reacción generalmente requiere una base como el hidruro de sodio y un solvente aprótico como la dimetilformamida. Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

La espiroxatrina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La espiroxatrina se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: La espiroxatrina puede sufrir reacciones de sustitución nucleófila, particularmente en la porción de benzodioxano.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano y temperaturas de reacción que van desde la temperatura ambiente hasta condiciones de reflujo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

La espiroxatrina es similar a otros compuestos como la espiperona y la buspirona, que también se dirigen a los receptores de serotonina y adrenérgicos . la espiroxatrina es única en su selectividad para el receptor 5-HT1A y el receptor adrenérgico α2C . Otros compuestos similares incluyen:

Espiperona: Un fármaco antipsicótico con propiedades antagonistas de la dopamina.

Buspirona: Un fármaco ansiolítico que actúa como agonista parcial en el receptor 5-HT1A.

La selectividad y el perfil farmacológico únicos de la espiroxatrina la convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

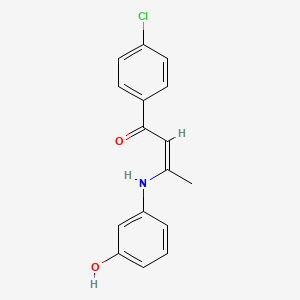

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGBTTIJPBFLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045198 | |

| Record name | Spiroxatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054-88-2 | |

| Record name | Spiroxatrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiroxatrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiroxatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROXATRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Spiroxatrine's interaction with 5-HT1A receptors differ from other 5-HT1A ligands?

A: While initially characterized as a 5-HT1A receptor antagonist, this compound demonstrates "agonist-like" binding properties at these receptors. [] Like the agonist [3H]8-Hydroxydipropylaminotetralin ([3H]8‐OH‐DPAT), this compound exhibits high affinity for 5-HT1A receptors and its binding is sensitive to guanyl nucleotides. [] This agonist-like behavior is further supported by its ability to inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus, a model for 5-HT1A receptor function. []

Q2: What downstream effects are associated with this compound's interaction with 5-HT1A receptors?

A2: In various experimental models, this compound's activation of 5-HT1A receptors has been linked to several downstream effects, including:

- Hypotension: this compound, like other centrally acting hypotensive agents with high affinity for 5‐HT1A binding sites, inhibits forskolin-stimulated adenylate cyclase activity in calf hippocampus, suggesting the involvement of 5-HT1A receptors in blood pressure control. [] It lowers blood pressure in spontaneously hypertensive rats (SHR) through systemic vasodilation, originating from a central 5-HT1A receptor mechanism. []

- Bradycardia: this compound can induce bradycardia, likely through the activation of 5-HT1A receptors in brain regions like the nucleus of the solitary tract (NTS). [] This effect is often abolished by vagotomy, suggesting involvement of the vagus nerve. []

- Modulation of neurotransmitter release: Research in rats suggests this compound can modulate the release of neurotransmitters, including noradrenaline and serotonin, through its interaction with 5-HT1A receptors in specific brain regions. [, ]

Q3: Does this compound interact with receptors other than 5-HT1A receptors?

A: Yes, this compound exhibits affinity for other receptor subtypes, including α2-adrenoceptors. [, , , ] Its affinity for these subtypes varies depending on the species, tissue, and experimental conditions. [, , , ]

Q4: What are the implications of this compound's interaction with multiple receptor subtypes?

A: this compound's ability to bind to multiple receptor subtypes contributes to its complex pharmacological profile. [, , , ] This interaction can lead to a combination of desired and potentially undesired effects, depending on the therapeutic context. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C22H25FN2O3, and its molecular weight is 384.44 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A: While the provided research articles do not include detailed spectroscopic data, the synthesis and characterization of this compound and its derivatives often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ] These techniques help confirm the compound's structure and purity.

Q7: How do structural modifications of this compound affect its activity?

A: Studies investigating this compound derivatives as potential ligands for the nociceptin/orphanin FQ peptide (NOP) receptor reveal key structure-activity relationships: * The presence of a hydroxyl group, acting as a hydrogen bond donor, is favorable for NOP receptor activity when positioned alpha to the methylene group linked to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. []* Cis diastereomers of hydroxyl derivatives generally exhibit greater stereoselectivity for the NOP receptor compared to trans isomers. []

Q8: What evidence supports the in vivo efficacy of this compound?

A8: this compound demonstrates efficacy in several animal models, particularly in the context of cardiovascular regulation:

- Spontaneously Hypertensive Rats (SHR): this compound effectively lowers blood pressure in SHR, suggesting potential as a centrally acting antihypertensive agent. []

- Porsolt Test: In mice, this compound exhibits antidepressant-like effects in the Porsolt test, a behavioral assay commonly used to screen for antidepressant activity. []

Q9: Are there any known instances of resistance or cross-resistance to this compound?

A: While the provided research doesn't extensively cover this compound resistance, the development of tolerance or cross-tolerance to drugs with similar mechanisms of action, such as other 5-HT1A receptor agonists, is a possibility. [] Further research is needed to fully understand the potential for resistance development with this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)